Compound Description: Sitaxsentan (1) is a potent endothelin antagonist. It has undergone clinical trials for the treatment of congestive heart failure (CHF) and pulmonary hypertension. Sitaxsentan exhibits desirable pharmacokinetic properties and has demonstrated efficacy in improving exercise capacity and functional class in patients with pulmonary arterial hypertension [].
Relevance: While Sitaxsentan shares a carboxamide group with the target compound, its core structure is a thiophene, distinct from the isoxazole core in 5-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-3-isoxazolecarboxamide. The research on Sitaxsentan highlights the impact of structural modifications on oral bioavailability, a key consideration for drug development, which can be applied to the study of 5-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-3-isoxazolecarboxamide [].
TBC3711
Compound Description: TBC3711 (7z) is an orally bioavailable endothelin antagonist that displays high potency and selectivity for the ETA receptor []. This compound exhibits favorable pharmacokinetic properties, including a half-life of 6–7 hours and high oral availability in humans, making it a promising candidate for clinical development [].
Relevance: TBC3711 shares a carboxamide linker with the target compound, 5-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-3-isoxazolecarboxamide. Additionally, TBC3711, similar to Sitaxsentan, features a thiophene ring system, differing from the isoxazole ring in the target compound []. This structural comparison provides insights into the potential influence of the core heterocycle on the biological activity and pharmacological properties of these compounds.
Compound Description: D2624 is a novel anticonvulsant compound structurally related to lidocaine []. It exhibits good absorption but undergoes significant first-pass metabolism, resulting in low bioavailability [].
Relevance: D2624 shares a strikingly similar structure to 5-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-3-isoxazolecarboxamide. Both compounds feature an isoxazole ring substituted at the 3-position with a carboxamide group. The key difference lies in the substituents on the phenyl ring attached to the carboxamide nitrogen. D2624 has two methyl groups at the 2 and 6 positions, while the target compound has a 3,4-dimethylphenyl group []. This comparison underscores the importance of substituent effects on the pharmacological properties of this class of compounds.
Compound Description: These compounds demonstrate antidepressant-like effects in animal models, attributed to their activity as sigma receptor agonists []. They reduce immobility time in the forced swimming test, indicating potential for treating depression [].
Relevance: While these compounds have a distinct quinolinone core, their 3-chlorophenylpiperazinylpropyl side chain is structurally reminiscent of the 3-chlorophenyl and 3,4-dimethylphenyl groups in the target compound, albeit with a piperazine linker []. This connection suggests that exploring modifications to the amide substituent of 5-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-3-isoxazolecarboxamide, potentially incorporating piperazine moieties, could be an avenue for modulating its biological activity and investigating its potential interaction with sigma receptors.
OPC-14523
Compound Description: OPC-14523 is a novel compound recognized for its combined activity as a sigma and 5-HT1A receptor agonist [, ]. It has shown potential as a rapid-acting antidepressant by enhancing acetylcholine release in the brain [, ]. Preclinical studies suggest it may also improve learning and memory impairments associated with age-related cognitive decline [].
Relevance: Although the core structure of OPC-14523 differs from the target compound, both share a 3-chlorophenylpiperazine moiety [, ]. This common structural feature highlights the potential importance of this group in mediating interactions with specific biological targets, such as sigma and 5-HT1A receptors. Investigating whether 5-(3-chlorophenyl)-N-(3,4-dimethylphenyl)-3-isoxazolecarboxamide exhibits any affinity for these receptors could be of interest, considering the presence of the shared 3-chlorophenyl group.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.